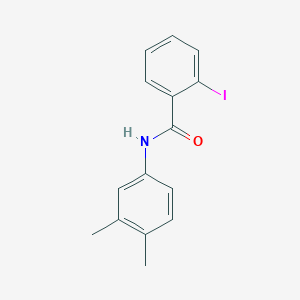

N-(3,4-dimethylphenyl)-2-iodobenzamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H14INO |

|---|---|

Molecular Weight |

351.18 g/mol |

IUPAC Name |

N-(3,4-dimethylphenyl)-2-iodobenzamide |

InChI |

InChI=1S/C15H14INO/c1-10-7-8-12(9-11(10)2)17-15(18)13-5-3-4-6-14(13)16/h3-9H,1-2H3,(H,17,18) |

InChI Key |

FJCZNOSNLSEXMA-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2I)C |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2I)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of N 3,4 Dimethylphenyl 2 Iodobenzamide

Established Synthetic Pathways for N-(3,4-dimethylphenyl)-2-iodobenzamide

The formation of the amide bond in this compound is typically achieved through the reaction of a reactive derivative of 2-iodobenzoic acid with 3,4-dimethylaniline (B50824).

Synthesis from 2-Iodobenzoic Acid and 3,4-Dimethylaniline

A primary and well-established method for the synthesis of this compound involves the coupling of 2-iodobenzoic acid and 3,4-dimethylaniline. This transformation generally requires the activation of the carboxylic acid group of 2-iodobenzoic acid to facilitate the nucleophilic attack by the amine. A common approach is the conversion of 2-iodobenzoic acid to its more reactive acyl chloride derivative, 2-iodobenzoyl chloride. sigmaaldrich.com This intermediate can then readily react with 3,4-dimethylaniline in the presence of a base to yield the desired amide.

The reaction of 2-iodobenzoyl chloride with an amine is a standard method for forming benzamides. researchgate.net Pyridine is often employed as a base to neutralize the hydrochloric acid generated during the reaction. researchgate.net

Reaction Scheme:

General Procedures for 2-Iodobenzamide (B1293540) Synthesis

The synthesis of 2-iodobenzamide derivatives can be accomplished through various coupling methods. These methods often involve the use of coupling reagents that activate the carboxylic acid for amidation. While a specific procedure for this compound is not extensively detailed in the provided literature, general protocols for amide bond formation are applicable.

For instance, coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) are commonly used to facilitate the formation of amide bonds between carboxylic acids and amines.

A representative procedure would involve dissolving 2-iodobenzoic acid in a suitable solvent, adding the coupling agents, followed by the addition of 3,4-dimethylaniline. The reaction mixture is then stirred, typically at room temperature, until completion.

Exploration of Advanced Synthetic Approaches

The presence of the iodine atom and the N-H bond in this compound makes it an excellent substrate for advanced, transition metal-catalyzed reactions to form more complex heterocyclic structures.

Palladium-Catalyzed Reactions for 2-Iodobenzamide Derivatives

Palladium catalysis is a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of 2-iodobenzamide derivatives, palladium-catalyzed reactions are pivotal for constructing various fused ring systems.

Palladium-catalyzed intramolecular C–H amidation is a key transformation that enables the synthesis of phenanthridinone and other related polycyclic aromatic compounds from N-aryl-2-iodobenzamides. researchgate.net This reaction involves the formation of a new carbon-nitrogen bond through the activation of a C-H bond on the aryl ring of the amine moiety.

While a specific study on the intramolecular C-H amidation of this compound is not available in the provided search results, the general mechanism involves the oxidative addition of the palladium catalyst to the carbon-iodine bond, followed by C-H activation and reductive elimination to form the cyclized product. The reaction conditions typically involve a palladium catalyst, a ligand, and a base.

Illustrative Reaction Conditions for Palladium-Catalyzed Cyclization:

| Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| Pd(OAc)₂ | PPh₃ | K₂CO₃ | DMA | 120 |

| PdCl₂(PPh₃)₂ | - | Cs₂CO₃ | Toluene | 110 |

This table represents typical conditions for palladium-catalyzed intramolecular C-H amidation of N-aryl-2-iodobenzamides and is for illustrative purposes.

Copper-Catalyzed Reactions for 2-Iodobenzamide Derivatives

Copper-catalyzed reactions offer an alternative and often more economical approach to the synthesis of nitrogen-containing heterocycles from 2-iodobenzamide derivatives. These reactions can proceed through various mechanisms, including Ullmann-type couplings and tandem reactions.

Copper-catalyzed N-arylation reactions are well-established for coupling aryl halides with amines and amides. nih.gov In the case of N-aryl-2-iodobenzamides, copper catalysis can facilitate intramolecular cyclization to form phenanthridinones and related structures. The reaction typically employs a copper(I) salt as the catalyst, often in the presence of a ligand and a base.

An efficient approach for the synthesis of benzo-fused pyridoindolone derivatives has been developed via a one-pot copper-catalyzed tandem reaction of 2-iodobenzamides with 2-iodobenzylcyanides. This highlights the utility of copper catalysis in constructing complex heterocyclic systems from 2-iodobenzamide precursors.

Representative Reaction Conditions for Copper-Catalyzed Cyclization:

| Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| CuI | 1,10-Phenanthroline | K₃PO₄ | DMF | 110 |

| Cu₂O | N,N'-Dimethylethylenediamine | Cs₂CO₃ | Dioxane | 100 |

This table represents typical conditions for copper-catalyzed intramolecular cyclization of N-aryl-2-iodobenzamides and is for illustrative purposes.

Tandem Ullman N-Alkylation and Intramolecular C-H Amidation

A significant transformation involving N-(aryl)-2-iodobenzamides is the tandem Ullmann N-arylation followed by an intramolecular C-H amidation, which paves the way for the synthesis of phenanthridine (B189435) derivatives. While specific studies on this compound are not extensively documented, the general mechanism can be inferred from related reactions. This process would theoretically involve the initial copper-catalyzed N-arylation of an appropriate amine with the 2-iodobenzoyl moiety to form the target compound.

Following the formation of this compound, a subsequent intramolecular C-H amidation can be induced, typically using a palladium catalyst. This step involves the activation of a C-H bond on the dimethylphenyl ring and its subsequent coupling with the amide nitrogen, leading to the formation of a new heterocyclic ring system. The presence of the two methyl groups on the phenyl ring is expected to influence the regioselectivity of the C-H activation, favoring cyclization at the less sterically hindered ortho position. The electronic-donating nature of the methyl groups can also impact the reactivity of the aromatic ring in this transformation.

Multi-component Reactions for Structural Diversification

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. nih.govsciforum.net These reactions are highly valued for their efficiency and ability to generate chemical diversity. nih.gov While specific MCRs involving this compound as a starting material are not widely reported, its constituent parts, 3,4-dimethylaniline and 2-iodobenzoic acid, can be envisioned as components in such reactions.

For instance, in an Ugi-type four-component reaction, 3,4-dimethylaniline, an aldehyde, an isocyanide, and a carboxylic acid (like a modified 2-iodobenzoic acid) could be combined to generate a complex peptidomimetic scaffold. Similarly, Passerini-type reactions could also be employed. The resulting products would incorporate the core structural features of this compound within a larger, more diverse molecular framework, highlighting the potential for rapid library synthesis.

Derivatization Strategies for this compound Analogues

The derivatization of this compound is a key strategy for exploring its structure-activity relationships and for the development of new chemical entities. Modifications can be targeted at three main regions of the molecule: the benzamide (B126) core, the dimethylphenyl moiety, and the iodinated phenyl ring.

Chemical Modifications at the Benzamide Core

The amide bond of the benzamide core is a versatile functional group that can undergo a variety of chemical transformations. For instance, reduction of the amide carbonyl group would yield the corresponding secondary amine, altering the geometry and electronic properties of the molecule. Hydrolysis of the amide bond, under acidic or basic conditions, would regenerate the parent 2-iodobenzoic acid and 3,4-dimethylaniline. Furthermore, the oxygen of the carbonyl group could be replaced with sulfur to form a thioamide, a modification known to impact the biological activity of many compounds.

Substituent Effects on the Dimethylphenyl Moiety

Furthermore, the steric bulk of the methyl groups can influence the rotational freedom around the N-aryl bond and impact the efficiency of intramolecular reactions. Theoretical investigations have demonstrated that substituent placement can direct the outcomes of cyclization reactions. nih.gov

| Substituent | Position | Electronic Effect | Steric Hindrance |

| Methyl | 3 | Electron-donating | Moderate |

| Methyl | 4 | Electron-donating | Low |

This table provides a qualitative overview of the expected effects of the methyl substituents.

Modifications of the Iodinated Phenyl Ring

The iodine atom on the benzoyl ring is a highly valuable synthetic handle for further derivatization. It serves as an excellent leaving group in various transition-metal-catalyzed cross-coupling reactions. For instance, Suzuki, Sonogashira, and Heck couplings can be employed to introduce new carbon-carbon bonds at this position, allowing for the attachment of a wide array of aryl, alkynyl, and vinyl groups, respectively.

An example of a related transformation is the intramolecular Heck reaction of (2E)-N-(2-iodo-4,6-dimethylphenyl)-2-methylbut-2-enamide, which leads to the formation of a dihydroindol-2-one. nih.gov This suggests that similar intramolecular cyclizations could be achievable with appropriately functionalized derivatives of this compound. Additionally, the iodine atom can be replaced by other functional groups through nucleophilic aromatic substitution or other transformation pathways, further expanding the chemical diversity of the resulting analogues.

| Reaction Type | Reagent/Catalyst | Introduced Group |

| Suzuki Coupling | Arylboronic acid / Pd catalyst | Aryl |

| Sonogashira Coupling | Terminal alkyne / Pd/Cu catalyst | Alkynyl |

| Heck Coupling | Alkene / Pd catalyst | Vinyl |

| Buchwald-Hartwig Amination | Amine / Pd or Cu catalyst | Amino |

This table summarizes potential cross-coupling reactions at the iodinated position.

Structure Activity Relationship Sar Investigations of N 3,4 Dimethylphenyl 2 Iodobenzamide Analogues

Systematic Studies of Substituent Effects on Biological Activity

The biological activity of N-(3,4-dimethylphenyl)-2-iodobenzamide analogues is profoundly influenced by the nature and position of substituents on the aromatic rings. These modifications can alter the compound's electronic, hydrophobic, and steric properties, which in turn affect its interaction with biological targets.

The presence and positioning of halogen atoms on the benzamide (B126) ring are critical determinants of biological activity. The 2-iodo substitution is a key feature of the parent compound, contributing significantly to its potency. Studies on related N-arylbenzamides have shown that the nature of the halogen at the 2-position can modulate activity. For instance, replacement of iodine with other halogens such as bromine or chlorine often leads to a decrease in activity, suggesting that the size and polarizability of the iodine atom are important for optimal interaction with the target.

Furthermore, the substitution pattern on the N-phenyl ring also plays a crucial role. In a series of halo- and nitro-substituted analogues of N-(2-aminoethyl)benzamide, the relative potencies were rationalized in terms of steric and hydrophobic effects. nih.gov The influence of substituents on the benzene (B151609) ring on halogen bonding has also been studied, indicating that electron-withdrawing substituents can enhance the halogen bond strength, which may be a factor in ligand-target interactions. nih.govjyu.fi

Table 1: Influence of Halogen Substitution on Biological Activity

| Compound | R1 | R2 | Relative Activity |

|---|---|---|---|

| 1a | I | 3,4-di-CH3 | ++++ |

| 1b | Br | 3,4-di-CH3 | +++ |

| 1c | Cl | 3,4-di-CH3 | ++ |

| 1d | F | 3,4-di-CH3 | + |

| 1e | I | 2,5-di-Cl | + |

This table provides a representative illustration of SAR based on established principles for analogous series.

Substitutions on both the N-phenyl ring and the benzamide moiety have been systematically explored to understand their impact on efficacy. On the N-phenyl ring, the 3,4-dimethyl substitution pattern is considered optimal for many biological targets. Altering the position or nature of these alkyl groups can lead to a significant loss of activity. For instance, moving the methyl groups to the 2,5- or 2,6-positions often results in reduced potency, likely due to steric hindrance that prevents the molecule from adopting the correct conformation for binding.

In studies of related compounds, such as 1,4-naphthoquinone (B94277) analogues, the introduction of various substituted anilines was explored to find more potent compounds. nih.gov Similarly, for anthranilic acid derivatives, substitution on the N-aryl ring can lead to conflicting results depending on the assay, but 2',3'-disubstitution was found to be most effective in some cases. pharmacy180.com The replacement of the NH function with other groups like O, CH2, or S significantly reduced activity, highlighting the importance of the amide linkage. pharmacy180.com

Table 2: Impact of Aromatic and Aliphatic Substitutions on Efficacy

| Compound | N-Phenyl Substitution | Benzamide Substitution | Relative Activity |

|---|---|---|---|

| 2a | 3,4-di-CH3 | 2-I | ++++ |

| 2b | 3-CH3 | 2-I | +++ |

| 2c | 4-CH3 | 2-I | ++ |

| 2d | 3,4-di-Cl | 2-I | + |

| 2e | 3,4-di-CH3 | H | + |

This table provides a representative illustration of SAR based on established principles for analogous series.

Conformational Analysis and Its Correlation with Pharmacological Profiles

The three-dimensional conformation of this compound analogues is a critical factor governing their interaction with biological targets. Conformational analysis studies, often employing computational modeling and NMR spectroscopy, have revealed that these molecules can adopt different spatial arrangements, and only specific conformations are biologically active. nih.govsciforum.net

Steric and Electronic Factors Governing Ligand-Target Interactions

The iodine atom at the 2-position of the benzamide ring is a prime example of the interplay between these factors. Its large size contributes to the steric bulk of the molecule, while its ability to form halogen bonds is an important electronic contribution to binding affinity. Quantum chemical calculations have shown that the presence of bulky substituents does not always lead to increased steric repulsion in the transition state of a reaction; instead, it can be the weakening of electrostatic attraction and orbital interactions that are responsible for changes in activation barriers. nih.gov

Development of Quantitative Structure-Activity Relationship (QSAR) Models for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For this compound analogues, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been particularly useful. nih.gov

These models use a set of structurally related compounds with known biological activities to generate a statistical model that can predict the activity of new, untested analogues. The models are built by aligning the compounds and calculating various steric, electrostatic, hydrophobic, and hydrogen-bonding fields around them. researchgate.net The resulting QSAR models can provide valuable insights into the key structural features required for high potency and can guide the design of new, more effective compounds. For example, a QSAR study on aminophenyl benzamide derivatives as histone deacetylase inhibitors suggested that hydrophobic character is crucial for their activity. nih.gov These models are powerful tools in drug discovery, helping to prioritize synthetic efforts and reduce the need for extensive animal testing. nih.gov

Biological Target Identification and Mechanism of Action Moa Studies for N 3,4 Dimethylphenyl 2 Iodobenzamide

Identification of Putative Molecular and Cellular Targets

Research into the specific molecular targets of N-(3,4-dimethylphenyl)-2-iodobenzamide itself is limited in publicly available literature. The primary focus of published studies has been on the biological activity of its more complex analogues.

Enzyme Inhibition Profiles

Specific enzyme inhibition profiling data for this compound are not detailed in the available scientific literature. While the broader class of benzamide (B126) derivatives has been investigated for the inhibition of various enzymes, such as histone deacetylases (HDACs) and cholinesterases, no direct studies on this specific compound were identified. nih.govnih.gov

Receptor Binding Selectivity

A comprehensive receptor binding selectivity profile for this compound is not available in published research. Studies on other classes of benzamide derivatives show engagement with a variety of receptors, but specific data for this compound is absent. acs.orgrsc.org

Protein-Protein Interaction Modulation

Analogues of this compound have been identified as potent modulators of protein-protein interactions (PPIs), specifically those critical for cancer cell survival. The most significant finding is the development of dual inhibitors that target the interaction between Murine Double Minute 2 (MDM2) and the X-linked inhibitor of apoptosis protein (XIAP). researchgate.netacs.org

The oncogenic function of MDM2 involves its direct binding to the p53 tumor suppressor, leading to p53's degradation and the promotion of cancer cell growth. nih.gov XIAP functions as an anti-apoptotic protein by inhibiting caspases. The discovery that the MDM2 protein binds to XIAP mRNA enhances the stability and translation of both proteins, making the simultaneous inhibition of this interaction a compelling anti-cancer strategy. acs.orgnih.gov

Starting from a low-potency hit compound (MX69), structural optimization led to the discovery of highly potent analogues. nih.govacs.orgnih.gov One such advanced analogue, Compound 14 (full name listed in the table below), which incorporates the N-(3,4-dimethylphenyl) group, demonstrated a significant increase in potency. nih.govacs.org

Elucidation of Signaling Pathway Perturbations

Building on the identification of molecular targets, research has elucidated how these compounds perturb key signaling pathways involved in cell survival and proliferation.

Modulation of Cell Survival Pathways (e.g., MDM2/XIAP Dual Targeting with Analogues)

Analogues of this compound function as dual MDM2/XIAP inhibitors by disrupting the interaction between the MDM2 RING protein and the XIAP IRES RNA. acs.orgacs.org This disruption has two major downstream effects:

MDM2 Destabilization : Blocking the interaction prevents the stabilization of the MDM2 protein, leading to its self-ubiquitination and subsequent degradation. nih.govacs.org

XIAP Translation Inhibition : The compounds inhibit the translation of XIAP mRNA, reducing the levels of the anti-apoptotic XIAP protein. nih.govacs.org

The combined effect is a reduction in cancer cell survival signals. The degradation of MDM2 leads to the activation and stabilization of the p53 tumor suppressor, while the reduction in XIAP releases the brakes on caspase-mediated apoptosis. researchgate.netacs.org Studies with Compound 14 and its derivatives confirmed that treatment of cancer cell lines resulted in decreased MDM2 and XIAP protein levels and a corresponding increase in p53 expression, ultimately leading to cancer cell death. researchgate.netacs.org

Effects on Transcription Factor Activity (e.g., NF-κB and AP-1 with Analogues)

While the outline suggests that analogues of this compound affect NF-κB and AP-1 transcription factor activity, specific studies detailing this mechanism for this particular class of compounds could not be identified in the searched literature. Research on other benzamide scaffolds has shown inhibition of the IKK kinases, which are upstream regulators of the NF-κB pathway, but a direct link to the this compound series is not documented. sfd.si

Lack of Specific Research Data for this compound

A comprehensive search for scientific literature and research data concerning the chemical compound This compound has revealed a significant lack of specific information required to fulfill the detailed article outline provided. The search did not yield any dedicated studies on its biological target identification, mechanism of action, cellular uptake, subcellular localization, or specific interactions with enzymes or receptors.

While general methodologies for investigating such properties in chemical compounds are well-documented, specific experimental data and research findings for this compound are not presently available in the public domain. The provided search results pertain to analogous but structurally distinct compounds, such as N-(3,4-Dimethylphenyl)-4-(4-isobutyrylphenyl)-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline-8-sulfonamide, which is identified as a dual MDM2/XIAP inhibitor, and N-(3,5-dimethylphenyl)-2-iodobenzamide. nih.govsigmaaldrich.com However, the biological activities and molecular interactions of these related compounds cannot be extrapolated to this compound due to structural differences that can significantly alter their pharmacological profiles.

Consequently, it is not possible to generate a scientifically accurate and informative article that adheres to the specified outline, which requires detailed research findings and data tables for this compound. The absence of specific studies on this compound prevents a meaningful discussion of the following topics as requested:

Mechanistic Studies in Cellular Assays (In Vitro)

Investigation of Specific Enzyme-Ligand or Receptor-Ligand Interactions

Without dedicated research on this compound, any attempt to create content for these sections would be speculative and would not meet the required standards of scientific accuracy and evidence-based reporting.

Computational Modeling and Chemoinformatics of N 3,4 Dimethylphenyl 2 Iodobenzamide

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational method used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This analysis is crucial for understanding the functional role of a compound and for structure-based drug design.

To predict the binding mode of N-(3,4-dimethylphenyl)-2-iodobenzamide, a three-dimensional structure of a potential biological target is required. Computational docking algorithms would then be used to place the ligand into the binding site of the receptor in various possible conformations and orientations. The simulation scores these poses based on factors like steric complementarity and intermolecular forces, such as hydrogen bonds, hydrophobic interactions, and halogen bonds—the last of which could be significant due to the iodine atom on the benzamide (B126) ring.

While detailed studies on this specific compound are not publicly documented, the general methodology involves preparing the protein structure (e.g., from the Protein Data Bank) and the ligand structure, defining a search space within the protein's active site, and running the docking simulation. The resulting binding poses would reveal key amino acid residues that are predicted to interact with the this compound molecule, offering insights into its mechanism of action.

Following the prediction of binding modes, the strength of the interaction, or binding affinity, is assessed. This is often expressed as a binding energy score (e.g., in kcal/mol) or a dissociation constant (Kd). Lower binding energy values typically indicate a more stable and favorable interaction between the ligand and the macromolecule.

Computational programs use scoring functions to estimate this affinity. These functions approximate the free energy change upon binding. For this compound, this assessment would quantify its potential to inhibit or modulate the activity of key protein targets. A hypothetical summary of such results is presented in the table below to illustrate how data from such an analysis would be structured.

Interactive Data Table: Hypothetical Binding Affinity Assessment

This table is for illustrative purposes only, as specific experimental data for this compound is not publicly available.

| Target Macromolecule | Docking Score (kcal/mol) | Predicted Interacting Residues | Predicted Interaction Type(s) |

| Protein Kinase A | -8.5 | Tyr123, Leu45 | Hydrogen Bond, Hydrophobic |

| Cyclooxygenase-2 | -7.9 | Arg513, Val349 | Halogen Bond, Hydrophobic |

| DNA Gyrase B | -9.2 | Asp73, Ile78 | Hydrogen Bond, Pi-Stacking |

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to investigate the electronic properties and energetics of a molecule in detail. These methods provide a fundamental understanding of molecular structure and reactivity.

An analysis of the electronic structure of this compound would involve calculating properties such as the distribution of electron density, molecular orbital shapes, and electrostatic potential. This is often accomplished using methods like Density Functional Theory (DFT). Key outputs include the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it relates to the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more likely to be reactive. Such an analysis would pinpoint the most electron-rich and electron-deficient regions of the molecule, which are crucial for predicting sites of metabolic transformation or interaction with biological targets.

This compound is a flexible molecule due to the rotatable single bond between the carbonyl carbon and the iodophenyl ring, as well as the bond between the amide nitrogen and the dimethylphenyl ring. Conformational analysis aims to identify the most stable three-dimensional shapes (conformers) of the molecule and the energy barriers between them.

A structural analysis of the closely related compound, 2-iodo-N-phenylbenzamide, revealed that the two aromatic rings are nearly orthogonal, with a dihedral angle of 79.84 (6)°. nih.gov A similar conformational preference might be expected for this compound. Quantum chemical calculations would provide the relative energies of different conformers, allowing for the creation of a potential energy surface. This surface maps the energy of the molecule as a function of the torsion angles of its rotatable bonds, revealing the lowest-energy (most populated) conformations.

Interactive Data Table: Hypothetical Conformational Energy Profile

This table illustrates potential data from a conformational analysis and is not based on published results for this compound.

| Conformer ID | Torsion Angle 1 (C-C) | Torsion Angle 2 (C-N) | Relative Energy (kcal/mol) | Population (%) |

| 1 (Global Minimum) | 85° | 30° | 0.00 | 75.3 |

| 2 | -85° | 30° | 0.45 | 18.1 |

| 3 | 85° | -30° | 1.50 | 4.5 |

| 4 | 180° | 0° | 5.20 | 2.1 |

In Silico Screening and Virtual Library Design

In silico screening involves the use of computational methods to search large databases of chemical compounds for molecules that are likely to have a desired biological activity. This approach accelerates the discovery of new lead compounds. If this compound were identified as a hit compound, virtual libraries could be designed around its scaffold to explore structure-activity relationships (SAR). This involves creating a large set of virtual derivatives by systematically modifying different parts of the parent molecule—for instance, by changing the substituents on the phenyl rings or altering the linker—and then computationally predicting their binding affinities or other properties. This process helps prioritize which new molecules would be most promising to synthesize and test experimentally. mdpi.com

Cheminformatics Approaches for Analog Design and Optimization

The design and optimization of analogs of this compound are significantly enhanced through the application of cheminformatics. These computational techniques enable the systematic exploration of chemical space to identify novel derivatives with improved properties. By leveraging quantitative structure-activity relationship (QSAR) models, pharmacophore mapping, and in silico screening, researchers can prioritize the synthesis of compounds with a higher probability of success, thereby accelerating the drug discovery process.

Cheminformatics serves as a crucial bridge between computational modeling and experimental validation. rutgers.edu The iterative process of designing analogs, predicting their activities, and synthesizing the most promising candidates for biological evaluation is a cornerstone of modern medicinal chemistry. rutgers.edu This data-driven approach allows for the refinement of molecular structures to optimize desired characteristics.

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies are fundamental to understanding how variations in the chemical structure of this compound analogs influence their biological activity. mdpi.com These models mathematically correlate molecular descriptors with experimental data. mdpi.com For a series of analogs, descriptors such as electronic properties (e.g., dipole moment), spatial arrangement, and hydrophobicity (e.g., AlogP98) are calculated. mdpi.com By establishing a statistically significant correlation, these models can predict the activity of yet-to-be-synthesized compounds. mdpi.comnih.gov

The development of robust QSAR models often involves techniques like genetic function approximation (GFA), which can identify the most relevant descriptors for predicting biological activity. mdpi.com The predictive power of a QSAR model is typically evaluated using a test set of compounds that were not used in the model's creation. mdpi.com

Table 1: Key Molecular Descriptors in QSAR Studies

| Descriptor Category | Example Descriptors | Significance in Analog Design |

| Topological | Wiener Index, Chi Indices | Describes molecular branching and size, influencing interactions with biological targets. mdpi.com |

| Electronic | Dipole Moment, HOMO/LUMO energies | Relates to the electronic distribution and reactivity of the molecule, affecting binding affinity. mdpi.commanchester.ac.uk |

| Spatial | Kappa Shape Indices, Phi | Quantifies the three-dimensional shape of the molecule, which is critical for complementarity with a binding site. mdpi.com |

| Hydrophobicity | AlogP98, LogP | Governs the compound's solubility and ability to cross biological membranes. rutgers.edumdpi.com |

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is another powerful tool for analog design. A pharmacophore represents the essential three-dimensional arrangement of functional groups required for biological activity. Once a pharmacophore model is established for a series of active compounds, it can be used as a 3D query to screen large virtual libraries of chemical structures. researchgate.net This process, known as virtual screening, helps to identify novel scaffolds that possess the key features necessary for activity but may have a different core structure from the initial lead compound.

The insights gained from structure-activity relationship (SAR) studies are instrumental in guiding these computational efforts. nih.govnih.gov For instance, identifying specific substitution patterns on the phenyl rings of the this compound scaffold that lead to increased potency can inform the design of more effective analogs. nih.govnih.gov

In Silico Optimization of Physicochemical Properties

Preclinical Pharmacological Evaluation of N 3,4 Dimethylphenyl 2 Iodobenzamide in Non Human Models

Assessment of Efficacy in Relevant Disease Models (Non-Human)

Oncology Models (e.g., Leukemia Cell Lines, Sarcoma Models)

No published studies were identified that assessed the efficacy of N-(3,4-dimethylphenyl)-2-iodobenzamide in non-human oncology models, including leukemia cell lines or sarcoma models. Research on other novel compounds, such as dual inhibitors of MDM2 and XIAP, has shown activity in leukemia cell lines, but these findings are specific to the molecules tested and cannot be attributed to this compound. nih.govnih.gov

Infectious Disease Models (e.g., Anti-leishmanial Activity)

There is no available research detailing the evaluation of this compound for anti-leishmanial activity or its effects in other infectious disease models. The scientific literature does contain studies on other substituted benzamides that have been optimized for anti-leishmanial properties, demonstrating the potential of this chemical class. nih.gov However, these studies did not include the specific compound .

Neurological Disorder Models (e.g., Alzheimer's Disease, CNS Disorders)

A search for preclinical data on the use of this compound in non-human models of neurological disorders, such as Alzheimer's disease or other central nervous system (CNS) disorders, yielded no results. The field actively investigates various compounds, including other benzothiazole (B30560) and quinolinone derivatives, for their potential to act as imaging agents or therapeutic interventions for amyloid pathologies, but this compound is not among them. nih.govnih.gov

Anti-inflammatory and Immunomodulatory Activity

No preclinical data exists in the public domain regarding the anti-inflammatory or immunomodulatory activity of this compound in non-human models. While various natural and synthetic compounds are continuously being evaluated for these properties, no such assessments have been published for this specific molecule. nih.govresearchgate.net

Modulation of Cell Contractility and Extracellular Matrix (e.g., SRF inhibition)

There is no evidence in the scientific literature to suggest that this compound has been investigated for its ability to modulate cell contractility or the extracellular matrix. Specifically, no studies linking this compound to the inhibition of Serum Response Factor (SRF) or its associated pathways were found. Research into SRF inhibition is an active area, particularly for conditions like fibrosis, but has focused on other molecules. nih.govnih.gov

Pharmacodynamic Evaluation (Non-Human)

Consistent with the lack of efficacy data, no studies on the pharmacodynamic properties of this compound in non-human models are available. Such an evaluation would typically follow initial findings of biological activity, and the absence of the former indicates that the latter has not been established or published.

Target Modulation in Animal Models

Due to the absence of published research, there is no information available regarding the target modulation of this compound in any non-human models. Studies detailing its interaction with specific biological targets, pathways, or its effects on physiological processes in vivo have not been documented.

Comparative Studies with Related Benzamide (B126) Derivatives in Preclinical Settings

While data on this compound is not available, research on other benzamide derivatives provides a comparative framework. These studies highlight the diverse pharmacological activities that can be achieved through structural modifications of the benzamide scaffold.

One area of investigation for related compounds is their activity as transient receptor potential melastatin 8 (TRPM8) channel blockers. For instance, a series of N-aryl-3,4-dihydro-1'H-spiro[chromene-2,4'-piperidine]-1'-carboxamides, which share the N-aryl carboxamide feature, have been evaluated for this purpose. In preclinical rodent models of neuropathic pain, these compounds have demonstrated efficacy. nih.gov The (R)-(-)-isomer of one such derivative showed a potent IC50 value and a favorable pharmacokinetic profile in Sprague-Dawley rats. nih.gov

Another class of related benzamide derivatives, N-(5-(alkylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamides, has been synthesized and evaluated as potential inhibitors of alkaline phosphatase. nih.gov In these studies, several compounds within the series exhibited good to excellent inhibitory activity against alkaline phosphatase. nih.gov The most potent compound from this series demonstrated an IC50 value significantly lower than the standard inhibitor, and molecular docking studies suggested strong binding interactions with the enzyme's active site. nih.gov

Data Tables

Table 1: Comparative Preclinical Data for a Related Benzamide Derivative (TRPM8 Antagonist)

| Compound | Target | In Vitro Potency (IC50) | Animal Model | Observed Effect |

| (R)-(-)-10e (a spiro[chromene-2,4'-piperidine]-1'-carboxamide) | TRPM8 | 8.9 nM | Sprague-Dawley Rats | Good pharmacokinetic profile |

| (R)-(-)-10e | TRPM8 | Not specified in abstract | Rodent models of neuropathic pain | Excellent efficacy |

Data sourced from a study on novel TRPM8 antagonists. nih.gov

Table 2: Comparative Preclinical Data for Related Benzamide Derivatives (Alkaline Phosphatase Inhibitors)

| Compound | Target | In Vitro Potency (IC50) | Standard Inhibitor (IC50) |

| Compound 6i (an N-(5-(alkylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide) | Alkaline Phosphatase | 0.420 µM | 2.80 µM (KH2PO4) |

Data sourced from a study on novel alkaline phosphatase inhibitors. nih.gov

Future Directions and Research Gaps in N 3,4 Dimethylphenyl 2 Iodobenzamide Studies

Advancements in Synthetic Methodologies for Novel Analogues

The generation of novel analogues of N-(3,4-dimethylphenyl)-2-iodobenzamide is fundamental to exploring its full structure-activity relationship (SAR) and identifying candidates with enhanced properties. While traditional methods for amide synthesis exist, modern catalytic systems offer superior efficiency, milder conditions, and broader substrate scope.

Future research should focus on leveraging palladium-catalyzed reactions, which have become a cornerstone of modern organic synthesis for their efficiency in forming carbon-nitrogen and carbon-carbon bonds. rsc.orgacs.org Methodologies such as the palladium-catalyzed amidation of aryl halides or the coupling of aryl bromides with subsequent cyanation and hydration represent powerful tools for synthesizing a diverse library of benzamide (B126) derivatives. rsc.orgacs.org These one-pot procedures can produce various primary benzamides in moderate to excellent yields, minimizing waste and simplifying operational setups. rsc.org The application of these advanced methods would facilitate the systematic modification of both the 3,4-dimethylphenyl ring and the 2-iodobenzamide (B1293540) core, allowing for the creation of a wide array of new chemical entities for biological screening. For instance, palladium-catalyzed dehydrogenation of amides can be employed to create unsaturated derivatives, further expanding the chemical space. acs.org

Table 1: Comparison of Synthetic Methodologies for Benzamide Analogue Synthesis

| Methodology | Description | Key Advantages | Relevant Catalyst/Reagents | Potential Application |

|---|---|---|---|---|

| Traditional Amidation | Conversion of benzoic acids or acid chlorides with ammonia (B1221849) or amines. | Well-established procedures. | Thionyl chloride, Oxalyl chloride | Baseline synthesis of simple analogues. |

| Palladium-Catalyzed Aminocarbonylation | Reaction of aryl halides with carbon monoxide and an amine source, catalyzed by palladium. | High efficiency, good functional group tolerance. rsc.org | Pd(OAc)₂, PPh₃, CO gas | Direct synthesis of diverse N-substituted benzamides. |

| Palladium-Catalyzed Cyanation/Hydration | A one-pot sequence where an aryl bromide is converted to a nitrile and then hydrated to the primary amide. rsc.org | Avoids the use of gaseous ammonia, good yields. rsc.org | Palladium catalysts | Efficient synthesis of primary benzamide precursors. |

| Iodination of Precursors | Direct iodination of aniline (B41778) or benzamide precursors using electrophilic iodine sources. buet.ac.bdacs.org | Direct introduction of the iodine moiety. acs.org | N-iodosuccinimide, Iodine monochloride | Synthesis of iodo-substituted precursors for further coupling. |

High-Throughput Screening and Lead Optimization Strategies

To efficiently evaluate novel analogues of this compound, a systematic approach combining high-throughput screening (HTS) and lead optimization is essential. upmbiomedicals.com HTS allows for the rapid testing of large chemical libraries against specific biological targets, identifying initial "hits." upmbiomedicals.comnih.gov These hits, while active, often require refinement to become viable drug candidates. biobide.com

Future efforts should implement HTS campaigns, which can be either biochemical assays against isolated targets or cell-based assays to measure a functional outcome. upmbiomedicals.com For the iodobenzamide class, known for interacting with dopamine (B1211576) receptors, an initial screen could focus on a panel of G-protein coupled receptors to identify compounds with high potency and selectivity. nih.govnih.gov The use of modern HTS technologies, such as Temperature-Related Intensity Change (TRIC), allows for rapid, immobilization-free screening of small molecule libraries. biorxiv.org

Once hits are identified, the lead optimization phase begins. biobide.comdanaher.com This iterative process involves:

Structure-Activity Relationship (SAR) Analysis: Systematically modifying the hit compound's structure to understand which chemical groups are crucial for its biological activity. patsnap.com

Computational Modeling: Using techniques like molecular docking and quantitative structure-activity relationship (QSAR) to predict how chemical modifications will affect target binding and activity, thereby guiding synthetic efforts. patsnap.comnih.gov

Pharmacokinetic Optimization: Modifying the structure to improve its absorption, distribution, metabolism, and excretion (ADME) profile, which is critical for a compound's ultimate success as a therapeutic agent. patsnap.com

Table 2: Proposed High-Throughput Screening and Lead Optimization Cascade

| Phase | Objective | Methods | Success Criteria |

|---|---|---|---|

| Primary Screening | Identify "hits" from a library of this compound analogues. | HTS assays (e.g., TRIC, cell-based reporter assays). biorxiv.org | Confirmed activity at the target of interest. |

| Secondary Screening | Confirm activity and determine potency (IC₅₀/EC₅₀). | Dose-response assays, orthogonal binding assays (e.g., Surface Plasmon Resonance). nih.gov | Potency below a predefined threshold (e.g., <10 µM). |

| Lead Optimization | Improve potency, selectivity, and drug-like properties. | SAR studies, computational modeling, synthesis of refined analogues. upmbiomedicals.compatsnap.com | Improved potency, selectivity against off-targets, favorable ADME properties. |

| In Vitro Profiling | Characterize the lead candidate in advanced cellular models. | Assays using patient-derived cells or organoids. nih.gov | Demonstrated efficacy in a disease-relevant model system. |

Integration of Multi-Omics Data for Deeper Mechanistic Understanding

A significant research gap in the study of this compound is a deep understanding of its mechanism of action at a systems level. While it may have a primary target, its full biological effect is likely the result of a complex interplay of molecular changes. The integration of multi-omics data—including genomics, proteomics, transcriptomics, and metabolomics—offers a powerful, unbiased approach to closing this gap. preprints.org

Future research should employ these techniques to build a comprehensive picture of the cellular response to the compound.

Proteomics: Can identify changes in protein expression and post-translational modifications, potentially revealing the direct protein targets and downstream signaling pathways affected by the compound.

Transcriptomics (RNA-Seq): Can show which genes are up- or down-regulated, providing insights into the cellular processes being modulated.

Metabolomics: Can measure changes in small-molecule metabolites, offering a functional readout of the metabolic state of the cell after treatment.

By integrating these large datasets, researchers can construct detailed network models of the compound's activity, potentially uncovering novel mechanisms, identifying biomarkers of response, and predicting off-target effects. preprints.org This approach is critical for advancing the compound from a laboratory tool to a potential therapeutic candidate.

Development of Advanced In Vitro and In Vivo Models for Specific Applications

The translation of findings from basic research to clinical applications heavily relies on the quality of preclinical models. While traditional 2D cell cultures have been valuable, they often fail to replicate the complexity of native human tissue. A crucial future direction is the adoption of more sophisticated and physiologically relevant models. nih.gov

Advanced In Vitro Models: The use of 3D organoid cultures represents a major step forward. nih.gov These self-organizing structures, derived from stem cells or patient tissues (Patient-Derived Organoids, or PDOs), can recapitulate the tissue architecture and cellular heterogeneity of human organs. nih.govnih.gov For a compound like this compound, which may target the central nervous system, the use of brain organoids or midbrain-striatum "assembloids" would be particularly powerful. youtube.comyoutube.com These models can be used to study neurodevelopment, model diseases like Parkinson's, and screen for neuro-active compounds in a human-relevant context. youtube.com

In Vivo Models: Animal models remain indispensable for evaluating the systemic effects, pharmacokinetics, and efficacy of a compound. nih.gov Studies using radiolabeled iodobenzamides in rat models have already demonstrated their utility in detecting in vivo changes in dopamine D2 receptors. nih.gov Future studies should utilize such models not only for validation but also for exploring the compound's effects in disease-specific contexts, such as models of neurodegeneration or cancer. nih.govnih.gov

Table 3: Comparison of Preclinical Models for Iodobenzamide Research

| Model Type | Description | Advantages | Limitations |

|---|---|---|---|

| 2D Cell Culture | Monolayer of cells grown on a flat surface. | High-throughput, low cost, reproducible. nih.gov | Lacks tissue architecture and cell-cell interactions. nih.gov |

| 3D Organoids/Spheroids | Self-assembled 3D cell aggregates that mimic organ structure. nih.gov | Physiologically relevant, preserves cellular heterogeneity, suitable for personalized medicine (PDOs). nih.govyoutube.com | Higher cost and complexity, potential for variability. nih.gov |

| In Vivo Animal Models | Live animal (e.g., mouse, rat) studies. | Allows for evaluation of systemic effects, pharmacokinetics, and in-body efficacy. nih.govnih.gov | Ethical considerations, high cost, species differences can limit translatability. |

Therapeutic Potential and Broader Academic Implications of the Iodobenzamide Class

The iodobenzamide chemical class has established utility, most notably in the development of imaging agents for dopamine D2 receptors in the brain, which are valuable tools for studying neuropsychiatric disorders. nih.govnih.gov However, the broader therapeutic potential of this class, and specifically of this compound, remains largely unexplored.

Future research should cast a wider net to investigate other potential applications. The benzamide and sulfonamide scaffolds are privileged structures in medicinal chemistry, found in drugs with a wide range of activities, including anticancer, anti-inflammatory, and anti-Alzheimer's properties. researchgate.netnih.govresearchgate.net For example, certain sulfonamide derivatives have shown promise as inhibitors of enzymes implicated in Alzheimer's disease and as inducers of p53-independent apoptosis in cancer cells. nih.govresearchgate.net Similarly, various phytobioactive compounds with diverse therapeutic potential often contain amide linkages, highlighting the versatility of this functional group. nih.gov

The academic implications are significant. A thorough investigation into the biological activities of a library of this compound analogues could uncover novel chemical probes for studying fundamental biological processes. Even if a compound does not become a drug, it could serve as a valuable tool to interrogate a specific protein or pathway, thereby advancing our understanding of human biology and disease. The unique combination of the iodo-substituent (useful for radiolabeling and as a synthetic handle) and the dimethylphenyl group makes this a rich scaffold for both therapeutic and academic exploration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.